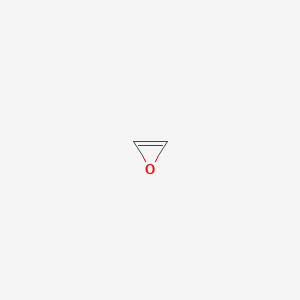

Oxirene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxirene is a mancude organic heteromonocyclic parent, a monocyclic heteroarene and an oxacycle.

Aplicaciones Científicas De Investigación

Astrochemical Significance

Oxirene has been identified as a key reactive ingredient in interstellar environments. Researchers have recently succeeded in synthesizing this elusive molecule on Earth for the first time, using techniques involving low-temperature ices and advanced mass spectrometry methods. The synthesis was achieved through energetic processing combined with resonant energy transfer, revealing this compound's potential role in the formation of complex organic molecules in space .

Research Findings

- Synthesis Method : this compound was synthesized via the sublimation of low-temperature ices, utilizing isomer-selective photoionization reflectron time-of-flight mass spectrometry to confirm its presence.

- Astrophysical Implications : The discovery suggests that this compound could be a target for detection in molecular clouds and star-forming regions using radio telescopes like the James Webb Space Telescope and the Atacama Large Millimeter/submillimeter Array .

Organic Synthesis Applications

In organic chemistry, this compound is recognized for its involvement as an intermediate or transition state in several chemical reactions. Notably, it plays a role in:

- Carbonylcarbene Rearrangements : this compound may serve as an intermediary in the Wolff rearrangement, which involves the conversion of α-diazoketones to ketenes .

- Ozonolysis of Alkynes : Computational studies indicate that this compound is involved in ozonolysis reactions, which are critical for synthesizing various organic compounds .

Photochemical Applications

This compound derivatives have shown potential applications in photochemistry. The compound's unique structure allows it to participate in various photochemical reactions, which can lead to innovative synthetic pathways. For instance:

- Photochemical Reactivity : Oxirenes can undergo photochemical transformations that may be useful for synthesizing complex organic molecules .

Biological Research Implications

While direct applications of this compound in biological systems are still under investigation, its structural characteristics suggest potential uses in drug development and biomedical research. For example:

- Cytotoxic Activity : Some derivatives of oxirane compounds (related structures) have exhibited significant cytotoxic activity against tumor cell lines, indicating a possible avenue for cancer research .

Case Study 1: Synthesis and Detection

A collaborative study involving researchers from multiple institutions demonstrated the successful synthesis of this compound under controlled laboratory conditions. This breakthrough not only confirmed its existence but also laid the groundwork for future studies on unstable molecules typically found in extreme environments .

Case Study 2: Computational Chemistry

Advanced computational techniques have been employed to predict the stability and electronic properties of this compound. These studies provide insights into its high-energy configuration and potential reactivity patterns, essential for understanding its behavior in chemical reactions .

Análisis De Reacciones Químicas

Isomerization Pathways

Oxirene undergoes rapid isomerization due to its antiaromaticity and ring strain:

-

Isomerization to ketene (H₂CCO) occurs via a barrier of 353 kJ mol⁻¹ at the CCSD(T)/aug-cc-pVTZ level .

-

Retro-Diels–Alder reactions involving this compound extrusion from adducts (e.g., benzene-oxirene complexes) require activation energies >260 kJ mol⁻¹ .

Computational Insights

| Reaction | Barrier (kJ mol⁻¹) | Reaction Energy (kJ mol⁻¹) | Method |

|---|---|---|---|

| This compound → Ketene | 353 | −320.6 | CCSD(T)/aug-cc-pVTZ |

| This compound extrusion from adduct | 264.2 | +214.2 | MP2/6-31G(df,p)//CCSD(T) |

Role in Wolff Rearrangement

This compound is postulated as a transient intermediate in the Wolff rearrangement of α-diazoketones:

-

Theoretical studies suggest this compound forms via ring closure of singlet carbenes before rearranging to ketenes .

-

Substituted oxirenes (e.g., dimethylthis compound) exhibit similar reactivity, isomerizing to dimethylketene via oxo carbene intermediates .

Ozonolysis of Alkynes

Computational evidence indicates this compound may form during the ozonolysis of alkynes :

-

The reaction proceeds through a Criegee intermediate , which can cyclize to this compound before fragmenting into carbonyl products .

Photolytic and Thermal Decomposition

-

UV photolysis (304 nm) destroys this compound, eliminating its sublimation signal in PI-ReTOF-MS experiments .

-

Thermal desorption from matrices occurs at 128 K , aligning with a Maxwell-Boltzmann distribution for sublimation .

Competing Pathways and Energetics

The C₂H₂O potential energy surface reveals competing pathways:

-

This compound ↔ Singlet formylcarbene (HCOCH) : Predicted to be separated by a 1.9 kJ mol⁻¹ barrier , though experimental detection of formylcarbene is absent .

-

Intersystem crossing to triplet formylcarbene is thermodynamically favored but not observed, suggesting this compound dominates under matrix conditions .

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| ΔfH°(gas, singlet) | 297.5 ± 1.3 kJ mol⁻¹ | ATcT |

| Adiabatic Ionization Energy (IE) | 9.73–9.86 eV | PI-ReTOF-MS |

Astrophysical Relevance

This compound’s detection in interstellar ice analogs suggests its potential role in astrochemistry, particularly in cold molecular clouds where matrix isolation mimics icy grain environments .

This synthesis of experimental and computational data underscores this compound’s fleeting yet pivotal role in organic and astrochemical reactions. Its reactivity is governed by extreme ring strain and antiaromaticity, driving rapid isomerization and participation in high-energy pathways.

Propiedades

Número CAS |

157-18-6 |

|---|---|

Fórmula molecular |

C2H2O |

Peso molecular |

42.04 g/mol |

Nombre IUPAC |

oxirene |

InChI |

InChI=1S/C2H2O/c1-2-3-1/h1-2H |

Clave InChI |

BJEYNNFDAPPGST-UHFFFAOYSA-N |

SMILES |

C1=CO1 |

SMILES canónico |

C1=CO1 |

Key on ui other cas no. |

157-18-6 |

Sinónimos |

oxene oxirene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.